N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.403. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Research on similar compounds has focused on their synthesis and the exploration of their chemical properties, such as reactivity and stability under different conditions. For example, studies on the synthesis of oxalamides and related compounds provide insights into novel synthetic routes and the potential for creating derivatives with varied biological activities (Mamedov et al., 2016).
Pharmacological Applications
- Some research has delved into the pharmacological potential of structurally related compounds, evaluating their activities in various models of disease. Although specific studies on the exact compound were not found, research on analogues provides a foundation for understanding how modifications to the chemical structure could influence biological activity and therapeutic potential.
Catalytic and Synthetic Applications
- Compounds with oxalamide structures or related functionalities have been investigated for their roles in catalysis, such as in the copper-catalyzed hydroxylation of (hetero)aryl halides. These studies highlight the potential of such compounds in facilitating chemical transformations, which could be relevant in pharmaceutical synthesis and material science (Xia et al., 2016).
Mechanism of Action
Target of Action
It’s known that boronic esters, which this compound is a part of, are highly valuable building blocks in organic synthesis .
Mode of Action
This compound utilizes a radical approach in its mode of action . It’s involved in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is a part of, are only marginally stable in water .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the aqueous environment could potentially affect the stability and efficacy of this compound .
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-24-13-3-4-14(15(11-13)25-2)19-17(23)16(22)18-7-10-20-8-5-12(21)6-9-20/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFSAIPHKABNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.